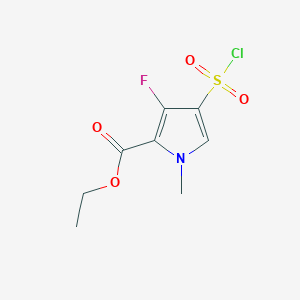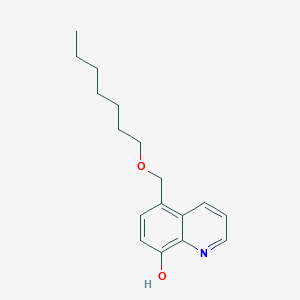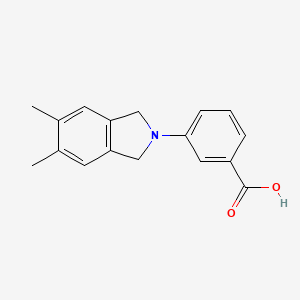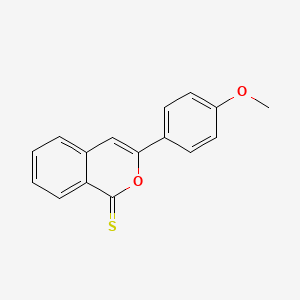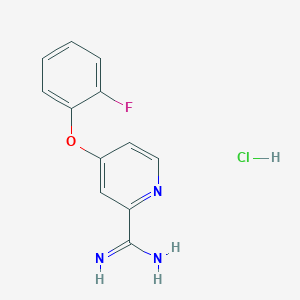![molecular formula C13H26N2O2Si B11849007 N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide) CAS No. 62051-13-2](/img/structure/B11849007.png)
N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) is a silicon-containing organic compound characterized by the presence of both vinyl and methyl groups attached to a silicon atom, which is further bonded to two N-propylacetamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) typically involves the reaction of vinylmethylsilane with N-propylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation systems can help in scaling up the production while maintaining the desired reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the vinyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction may produce saturated silanes.
Wissenschaftliche Forschungsanwendungen
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) exerts its effects involves interactions with specific molecular targets and pathways. The vinyl and methyl groups attached to the silicon atom can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Methyl(vinyl)silanediyl)bis(N-phenylacetamide): Similar in structure but contains phenyl groups instead of propyl groups.
N,N’-(Methyl(vinyl)silanediyl)bis(N-ethylacetamide): Contains ethyl groups instead of propyl groups.
Uniqueness
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) is unique due to the presence of propyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
62051-13-2 |
|---|---|
Molekularformel |
C13H26N2O2Si |
Molekulargewicht |
270.44 g/mol |
IUPAC-Name |
N-[[acetyl(propyl)amino]-ethenyl-methylsilyl]-N-propylacetamide |
InChI |
InChI=1S/C13H26N2O2Si/c1-7-10-14(12(4)16)18(6,9-3)15(11-8-2)13(5)17/h9H,3,7-8,10-11H2,1-2,4-6H3 |
InChI-Schlüssel |
BDFOURGUVMDRGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C(=O)C)[Si](C)(C=C)N(CCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


